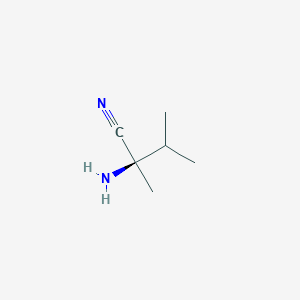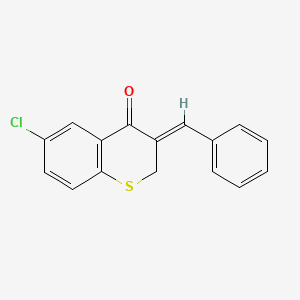
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester is an organic compound with the molecular formula C9H11BrN2O4S. This compound is characterized by the presence of a carbamic acid ester group, a phenylamino sulfonyl group, and a 2-bromoethyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester typically involves the reaction of phenyl isocyanate with 2-bromoethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The phenylamino group can undergo oxidation to form sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as the reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are substituted carbamates.
Hydrolysis: The products are carbamic acid and 2-bromoethanol.
Oxidation: The products are sulfonamides and other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamate derivatives.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves the interaction of its functional groups with molecular targets. The 2-bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylamino sulfonyl group can interact with specific receptors or enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester can be compared with other similar compounds such as:
Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Carbamic acid, ((phenylamino)sulfonyl)-, 2-iodoethyl ester: Contains an iodine atom, leading to different chemical properties and uses.
Carbamic acid, ((phenylamino)sulfonyl)-, 2-fluoroethyl ester: The presence of fluorine affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which makes it suitable for certain chemical reactions and applications that other similar compounds may not be as effective in.
Eigenschaften
CAS-Nummer |
87708-05-2 |
|---|---|
Molekularformel |
C9H11BrN2O4S |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
2-bromoethyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
InChI-Schlüssel |
CCFVBDBSGMAGGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


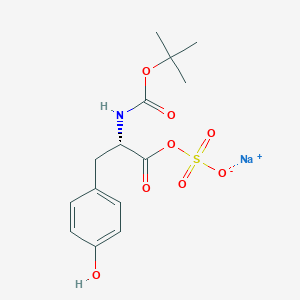
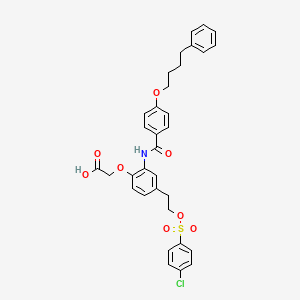
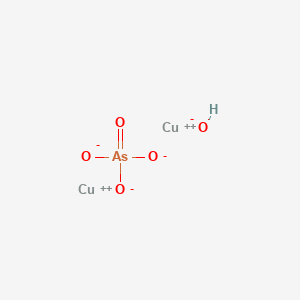
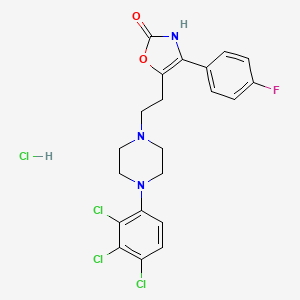

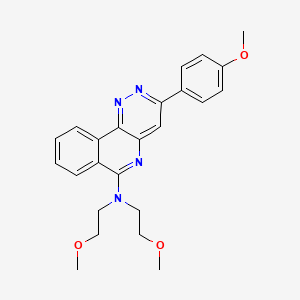

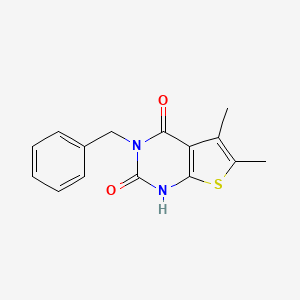
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)


